

Benchmarking 1-(3-Chlorophenyl)-4propylpiperazine against Trazodone: A Comparative Pharmacological Guide

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Compound of Interest		
Compound Name:	1-(3-Chlorophenyl)-4- propylpiperazine	
Cat. No.:	B135626	Get Quote

A comprehensive analysis of the pharmacological profiles of Trazodone and its analogue, 1-(3-chlorophenyl)piperazine (m-CPP), is presented below. It is important to note that a direct comparison with **1-(3-Chlorophenyl)-4-propylpiperazine** is not feasible due to the current lack of publicly available pharmacological data for this specific compound. Therefore, this guide utilizes 1-(3-chlorophenyl)piperazine (m-CPP), the primary active metabolite of Trazodone and a structurally similar compound, as a surrogate for comparative purposes.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed comparison of the in vitro pharmacological properties of Trazodone and m-CPP. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant signaling pathways and experimental workflows.

Introduction

Trazodone is a well-established antidepressant of the serotonin antagonist and reuptake inhibitor (SARI) class.[1] Its therapeutic effects are attributed to its complex pharmacology, which includes moderate inhibition of the serotonin transporter (SERT) and potent blockade of serotonin 5-HT2A and 5-HT2C receptors.[2] Additionally, trazodone exhibits significant antagonism at α 1-adrenergic and histamine H1 receptors, contributing to its sedative and hypnotic properties.[3][4]



1-(3-Chlorophenyl)piperazine (m-CPP) is the principal active metabolite of trazodone.[5] It displays a distinct pharmacological profile, acting as a non-selective serotonin receptor agonist with varying affinities for different 5-HT receptor subtypes.[6] Understanding the comparative pharmacology of trazodone and its primary metabolite is crucial for elucidating the overall mechanism of action of trazodone and for the development of novel therapeutics with improved efficacy and side-effect profiles.

Quantitative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) of Trazodone and m-CPP for key molecular targets involved in neurotransmission. Lower Ki values indicate higher binding affinity.

Table 1: Comparative Binding Affinities (Ki, nM) of Trazodone and m-CPP for Serotonin Receptors and Transporter

Target	Trazodone (Ki, nM)	m-CPP (Ki, nM)
5-HT1A	23.6[5]	18.9[5]
5-HT2A	35.6[7]	32.1[4]
5-HT2B	-	28.8[4]
5-HT2C	224[7]	3.4[4]
SERT	367[7]	>100,000[6]

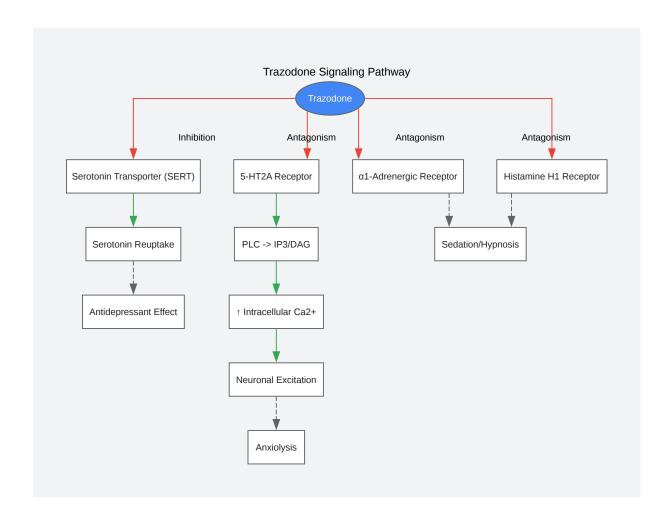
Table 2: Comparative Binding Affinities (Ki, nM) of Trazodone and m-CPP for Adrenergic and Histamine Receptors

Target	Trazodone (Ki, nM)	m-CPP (Ki, nM)
α1A-Adrenergic	153[7]	-
α2C-Adrenergic	155[7]	570[6]
Histamine H1	220-1100[8]	-



Signaling Pathways and Experimental Workflows

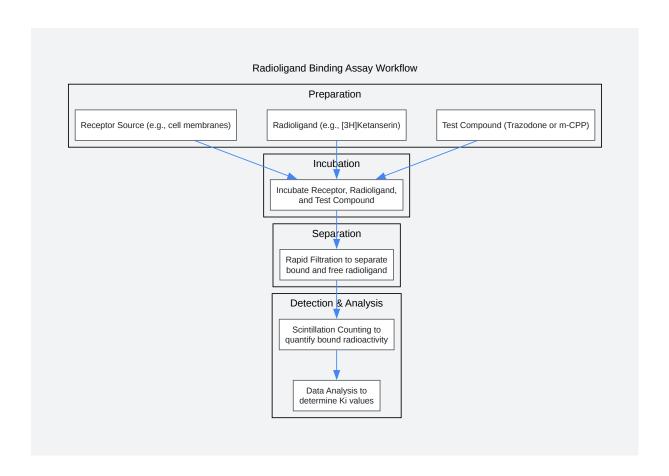
Visual representations of the key signaling pathways and experimental workflows are provided below to facilitate a deeper understanding of the mechanisms of action and the methods used for their characterization.



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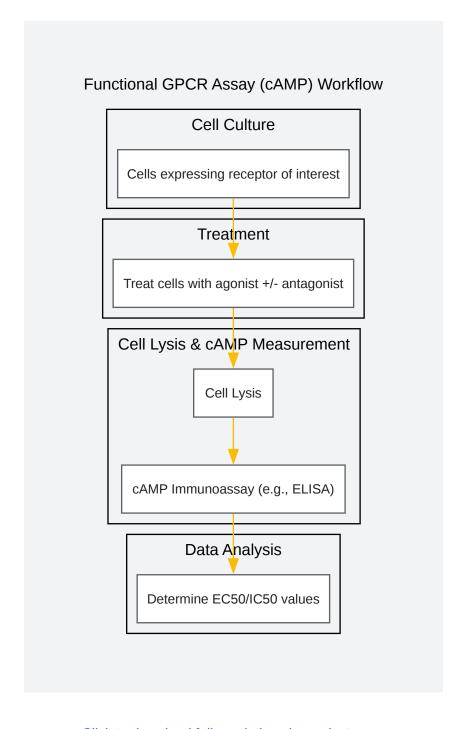
Caption: Simplified signaling pathway of Trazodone.



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Caption: General workflow for a radioligand binding assay.





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